{(2-丁基-5-氯-3-[2'-(1-三苯甲基-1H-四唑-5-基)-联苯-4-基甲基]-3H-咪唑-4-基}-甲醇}
描述
This compound, also known as (2-Butyl-5-chloro-1-{[2’-(2-trityl-2H-tetrazol-5-yl)-4-biphenylyl]methyl}-1H-imidazol-4-yl)methanol, has a molecular formula of C41H37ClN6O . It has an average mass of 665.225 Da and a monoisotopic mass of 664.271729 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 2-butyl-5-chloro-1H-imidazole ring, a biphenyl group, and a 1-trityl-1H-tetrazol-5-yl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 665.2 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results .科学研究应用
结构和化学性质
晶体结构分析: 该化合物表现出独特的晶体学性质。研究表明,它在特定的空间群中以不同的分子取向结晶,如三苯甲基氯沙坦等化合物中所证明的 (Sieroń 等人,2004)。这种结构见解对于理解其在分子水平上的相互作用至关重要。
溶解性特性: 已经对该化合物在不同溶剂中的溶解性进行了研究,为其在药物制剂中提供了有价值的信息。例如,已经对其在各种醇和其他溶剂中的溶解性进行了测量和建模 (郭等人,2008)。
药学应用
血管紧张素 II 受体拮抗作用: 多项研究已经合成和评价了该化合物的衍生物作为血管紧张素转换酶 (ACE) 抑制剂的潜力,血管紧张素转换酶抑制剂是用于高血压管理的重要药物类别 (Kantevari 等人,2011)。
抗菌特性: 该化合物的 novel 咪唑衍生物已被合成并显示出抗菌活性,突出了其在治疗细菌感染中的潜力 (Maheta 等人,2012)。
在抗高血压药物中的应用: 它是广泛使用的抗高血压药物氯沙坦合成的重要中间体。研究集中于其在氯沙坦和相关化合物合成中的作用 (Basappa 等人,2005)。
新型衍生物的合成: 研究致力于合成该化合物的 novel 衍生物,旨在探索和增强其药理特性 (Ande,2012)。
属性
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-45-46-48(40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJNVODQIYQUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H37ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469890 | |
Record name | {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124751-00-4 | |
Record name | {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-BUTYL-4-CHLORO-1-((2'-(1-TRITYL-1H-TETRAAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-IMIDAZOL-5-YL)METHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。